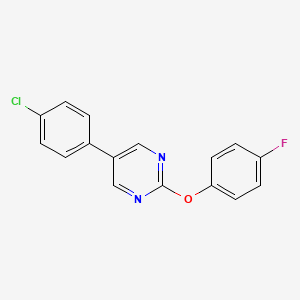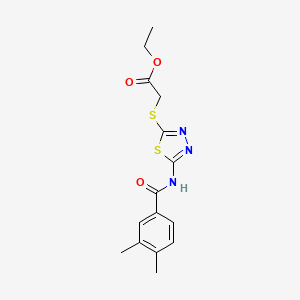![molecular formula C19H23N3O3 B2634056 N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide CAS No. 1706145-55-2](/img/structure/B2634056.png)
N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a morpholine ring and a benzene ring linked to each other . The molecular weight is approximately 444.5007 . The chemical formula is C26H25FN4O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 444.5007 and a chemical formula of C26H25FN4O2 . It is a small molecule and is classified as experimental .Aplicaciones Científicas De Investigación
Anticancer Activity
The design and synthesis of benzamide derivatives, including structures similar to N-[3-(morpholin-4-yl)propyl]-3-(pyridin-2-yloxy)benzamide, have shown significant inhibitory activity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds, particularly one with a notable structure-activity relationship, demonstrated enhanced inhibitory activity due to the introduction of a 5-methylpyridazin-3(2H)-one fragment and modifications with a morpholine group. This suggests their potential as anticancer agents (Xiong et al., 2020).
Antidepressant Properties
Research on the synthesis of benzamide derivatives, including interactions with morpholine, has identified compounds with antidepressant properties. For example, the synthesis process of the antidepressant Befol, involving the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, showcases the diverse applications of such chemical frameworks in developing therapeutic agents (Donskaya et al., 2004).
Antifatigue Effects
A study on benzamide derivatives synthesized by reacting substituted benzoic acids with morpholine, among other compounds, has revealed their potential anti-fatigue effects. These compounds have shown to enhance the swimming endurance capacity in mice, indicating a promising area for the development of agents to counteract fatigue (Wu et al., 2014).
Antibacterial Activity
Compounds structurally related to this compound have been explored for their antibacterial properties. The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have also indicated their activity against bacteria, further highlighting the broad spectrum of biological activities offered by benzamide derivatives (Norman et al., 1996).
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(21-9-4-10-22-11-13-24-14-12-22)16-5-3-6-17(15-16)25-18-7-1-2-8-20-18/h1-3,5-8,15H,4,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXRJCFMYHPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

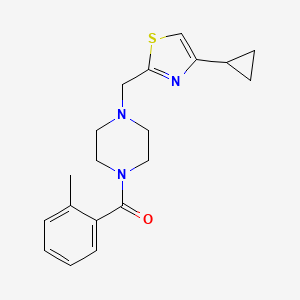
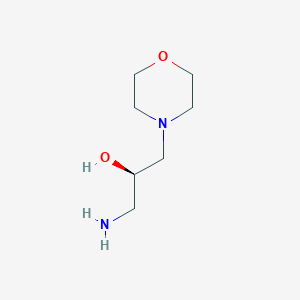
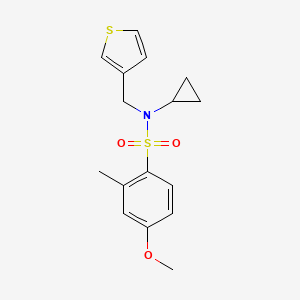
![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)
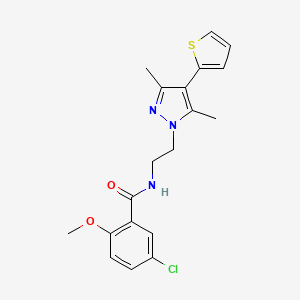
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)
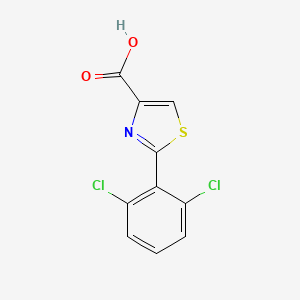
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)
